molecular formula C8H7BrClNO2 B11724143 Ethyl 6-bromo-5-chloropyridine-3-carboxylate

Ethyl 6-bromo-5-chloropyridine-3-carboxylate

Cat. No.: B11724143
M. Wt: 264.50 g/mol
InChI Key: CETMVCYINNFPOF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-chloropyridine-3-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-chloropyridine-3-carboxylate typically involves the halogenation of pyridine derivatives. One common method is the bromination of Ethyl 6-chloropyridine-3-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form halogen bonds with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ester group also allows it to participate in esterification reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-5-chloropyridine-3-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

ethyl 6-bromo-5-chloropyridine-3-carboxylate

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2H2,1H3

InChI Key

CETMVCYINNFPOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Br)Cl

Origin of Product

United States

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